

# N-Nitroso Paroxetine: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

N-Nitroso Paroxetine is a nitrosamine impurity of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2] This technical guide provides a comprehensive overview of the toxicological profile of N-Nitroso Paroxetine, summarizing key experimental findings on its genotoxicity and mutagenicity. The document details the methodologies of pivotal in vitro studies, outlines its metabolic activation pathways, and discusses the regulatory landscape, including acceptable intake limits established by health authorities. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment and risk management of pharmaceutical impurities.

## **Chemical and Physical Properties**



| Property          | Value                                                                                   |  |  |
|-------------------|-----------------------------------------------------------------------------------------|--|--|
| Chemical Name     | (3S,4R)-3-((benzo[d][3][4]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |  |  |
| CAS Number        | 2361294-43-9[5][6]                                                                      |  |  |
| Molecular Formula | C19H19FN2O4[5][6]                                                                       |  |  |
| Molecular Weight  | 358.37 g/mol [5]                                                                        |  |  |
| Appearance        | Data not available                                                                      |  |  |
| Solubility        | Poor solubility has been noted as a limiting factor in some in vitro assays.[3]         |  |  |

## **Genotoxicity and Mutagenicity**

The genotoxic and mutagenic potential of **N-Nitroso Paroxetine** has been evaluated in a battery of in vitro assays. The findings from these studies are summarized below.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

**N-Nitroso Paroxetine** was found to be non-mutagenic in a bacterial reverse mutation assay conducted in compliance with OECD Guideline 471.[4][7] This assay was performed with and without a metabolic activation system (S9 mix) and even under enhanced experimental conditions designed to support the oxidative metabolism by cytochrome P450 enzymes.[4][7]

#### In Vitro Micronucleus Assay in Human Cells

In contrast to the Ames test results, studies using human lymphoblastoid TK6 cells have shown evidence of genotoxicity. In a micronucleus assay, **N-Nitroso Paroxetine** induced a weak but concentration-dependent increase in the percentage of micronucleated cells.[3] However, the maximum fold-change in micronuclei over the solvent control was less than 2.0, leading to an overall negative result in that specific study.[3] It is important to note that this assay was conducted in the presence of hamster liver S9 for metabolic activation.[3]



Another study investigating a panel of 15 nitrosamine drug substance-related impurities (NDSRIs) found that the eight EAT-negative NDSRIs, which included **N-Nitroso Paroxetine**, were negative in the micronucleus assay and for mutation induction in the presence of hamster liver S9.[3][8]

### **Genotoxicity in HepaRG Cells**

To further investigate the genotoxic potential in a metabolically competent human cell line, **N-Nitroso Paroxetine** was tested in both 2D and 3D cultures of HepaRG cells. In these assays, it did not show any DNA damage or micronucleus formation.[9][10][11] These findings were consistent with its negative results in the Enhanced Ames Test (EAT).[9]

## **Summary of Quantitative Genotoxicity Data**



| Assay                                                    | Cell<br>Line/Strain                                             | Metabolic<br>Activation       | Result                | Observation s                                                                                          | Reference   |
|----------------------------------------------------------|-----------------------------------------------------------------|-------------------------------|-----------------------|--------------------------------------------------------------------------------------------------------|-------------|
| Bacterial<br>Reverse<br>Mutation<br>Assay (Ames<br>Test) | Salmonella<br>typhimurium<br>and<br>Escherichia<br>coli strains | With and<br>without S9<br>mix | Negative              | Non-<br>mutagenic<br>even under<br>enhanced<br>conditions.                                             | [4][7]      |
| In Vitro<br>Micronucleus<br>Assay                        | Human TK6<br>cells                                              | With hamster<br>liver S9      | Negative<br>(overall) | Weak, concentration -dependent increase in micronuclei, but below the threshold for a positive result. | [3]         |
| In Vitro Micronucleus and Gene Mutation Assay            | Human TK6<br>cells                                              | With hamster<br>liver S9      | Negative              | Consistent with negative EAT results for a panel of eight NDSRIs.                                      | [3][8]      |
| DNA Damage<br>and<br>Micronucleus<br>Assay               | Human<br>HepaRG cells<br>(2D and 3D)                            | Endogenous                    | Negative              | No induction of DNA damage or micronucleus formation.                                                  | [9][10][11] |

# **Metabolic Activation and Mechanism of Toxicity**

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can form DNA adducts.[12] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.[12]



#### **Role of Cytochrome P450 Enzymes**

While Paroxetine is primarily metabolized by CYP2D6, **N-Nitroso Paroxetine** is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[4][7] The major biotransformation pathway of **N-Nitroso Paroxetine** is similar to that of the parent drug, involving the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes to form an unstable catechol intermediate.[4][7] This intermediate then undergoes Phase II conjugation.[4]

Crucially, the piperidine ring of **N-Nitroso Paroxetine** appears to be resistant to the  $\alpha$ -carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.[4][7] This resistance to  $\alpha$ -hydroxylation may explain the negative results observed in the Ames test and the weak or negative responses in mammalian cell assays.



Click to download full resolution via product page

Proposed metabolic pathway of **N-Nitroso Paroxetine**.

## Regulatory Framework and Acceptable Intake Limits



Due to the carcinogenic potential of nitrosamines, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict control measures and acceptable intake (AI) limits for these impurities in pharmaceutical products.

### **Carcinogenic Potency Categorization Approach (CPCA)**

For nitrosamines lacking sufficient carcinogenicity data, a Carcinogenic Potency Categorization Approach (CPCA) is used to assign them to a potency category based on their chemical structure.[3][4][5][7][9] This approach considers activating and deactivating structural features that influence the likelihood of metabolic activation to a carcinogen.[3][7] The potency category then determines the corresponding AI limit.

#### Acceptable Intake (AI) Limits for N-Nitroso Paroxetine

Based on a read-across approach using the TD50 of N-nitrosopiperidine as a point of departure, the European Medicines Agency (EMA) has established an Acceptable Intake (AI) limit of 1300 ng/day for **N-Nitroso Paroxetine**.[13] The Health Sciences Authority (HSA) of Singapore has also recommended an AI of 1300 ng/day.[14]

#### **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections provide an overview of the methodologies for the key assays used to evaluate **N-Nitroso Paroxetine**.

# Enhanced Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is often recommended to improve sensitivity.





Click to download full resolution via product page

Workflow for the Enhanced Ames Test.

#### Key Methodological Aspects:

• Tester Strains: A panel of at least five strains of Salmonella typhimurium and Escherichia coli are used to detect different types of point mutations.[15][16]



- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from induced rodents (e.g., hamster or rat). For nitrosamines, a higher S9 concentration (e.g., 30%) is often recommended.[15]
- Assay Procedure: The pre-incubation method is generally preferred for nitrosamines. This
  involves incubating the test substance, bacterial strain, and S9 mix together before plating
  on minimal agar.[15]
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

# In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage by measuring the formation of micronuclei in the cytoplasm of interphase cells.





Click to download full resolution via product page

Workflow for the In Vitro Micronucleus Assay.

Key Methodological Aspects:



- Cell Lines: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[17]
   [18]
- Treatment: Cells are treated with the test substance for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) without S9.[17]
- Cytotoxicity: A concurrent measure of cytotoxicity is performed to ensure that the observed genotoxicity is not a secondary effect of high toxicity.
- Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei.
- Endpoint: A significant, dose-dependent increase in the percentage of cells containing micronuclei indicates a positive result.

#### **Genotoxicity Assays in HepaRG Cells**

HepaRG cells are a human liver cell line that maintains many of the metabolic functions of primary hepatocytes, making them a relevant in vitro model for assessing the genotoxicity of compounds that require metabolic activation.





Click to download full resolution via product page

Workflow for Genotoxicity Assays in HepaRG Cells.

#### Key Methodological Aspects:

- Cell Culture: HepaRG cells can be cultured as 2D monolayers or as 3D spheroids, with the latter often exhibiting enhanced metabolic activity.[19]
- Metabolic Activation: These cells have endogenous metabolic capabilities, so an external S9 mix is not required.[19]
- Endpoints: Multiple endpoints can be assessed, including DNA strand breaks (Comet assay),
   micronucleus formation, and the induction of DNA double-strand breaks (e.g., by measuring



yH2A.X foci).[19]

#### Conclusion

The toxicological profile of **N-Nitroso Paroxetine** indicates that it is a non-mutagenic compound in the bacterial reverse mutation assay. While some evidence of weak genotoxicity has been observed in human TK6 cells, studies in the metabolically competent HepaRG cell line did not show any DNA damage or micronucleus formation. The resistance of the piperidine ring to α-carbon oxidation likely contributes to its low genotoxic potential. Based on a read-across analysis, regulatory agencies have established an acceptable intake limit of 1300 ng/day. This comprehensive profile, including detailed experimental approaches and regulatory context, provides a valuable resource for the ongoing safety assessment and risk management of **N-Nitroso Paroxetine** in pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nucro-technics.com [nucro-technics.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. What is the CPCA Category for Nitrosamine? Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nib.si [nib.si]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scantox.com [scantox.com]
- 9. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]







- 10. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 13. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 14. fda.gov [fda.gov]
- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. insights.inotiv.com [insights.inotiv.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Nitroso Paroxetine: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13426240#toxicological-profile-of-n-nitroso-paroxetine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com